molecular formula C4H6N2 B3031452 Cyanamide, 2-propenyl- CAS No. 36333-01-4

Cyanamide, 2-propenyl-

Cat. No. B3031452
CAS RN: 36333-01-4
M. Wt: 82.1 g/mol
InChI Key: UEONEAPMPJEGDO-UHFFFAOYSA-N
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Description

Cyanamide, di-2-propenyl- is a chemical compound with the molecular formula C₇H₁₀N₂ . It is also known by other names such as diallylcyanamide and di-2-propenylcyanamide . The compound’s structure consists of two allyl groups attached to a central cyanamide functional group .


Synthesis Analysis

The synthesis of Cyanamide, di-2-propenyl- involves the reaction of cyanamide (H₂NCN) with allyl chloride (CH₂=CHCH₂Cl). This reaction results in the formation of the desired compound. The process typically occurs under controlled conditions and requires appropriate safety precautions .


Molecular Structure Analysis

The molecular structure of Cyanamide, di-2-propenyl- comprises a linear cyanamide group (H₂NCN) flanked by two allyl (2-propenyl) groups. The compound’s connectivity and bond angles play a crucial role in its reactivity and properties .


Chemical Reactions Analysis

  • Addition Reactions : The allyl groups can participate in addition reactions with electrophiles, such as halogens or acids .

Physical And Chemical Properties Analysis

  • Color : Typically colorless or pale yellow .

Safety and Hazards

  • Storage : Store in a cool, dry place away from direct sunlight .

Future Directions

  • Environmental Impact : Assess its impact on ecosystems and water quality .

properties

IUPAC Name

prop-2-enylcyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c1-2-3-6-4-5/h2,6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEONEAPMPJEGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40485418
Record name Cyanamide, 2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanamide, 2-propenyl-

CAS RN

36333-01-4
Record name Cyanamide, 2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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